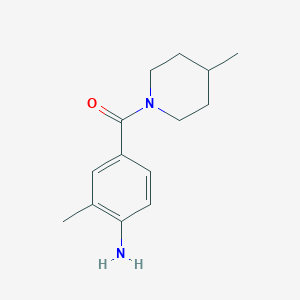

2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline

Description

Historical Context and Discovery

The discovery of this compound is rooted in broader efforts to optimize piperidine and aniline derivatives for pharmaceutical and materials science applications. While its exact synthesis timeline remains undocumented in public literature, its structural analogs, such as 2-methyl-4-(2-methylpiperidine-1-carbonyl)aniline, were first cataloged in chemical databases like PubChem in 2007. The compound’s development likely arose from mid-2000s research into modular carbonyl-containing amines, which sought to enhance binding affinity in receptor-ligand systems. Early synthetic routes borrowed from established methods for acylpiperidine derivatives, leveraging nucleophilic acyl substitution and Friedel-Crafts acylation to couple substituted anilines with methylpiperidine precursors.

A pivotal advancement occurred alongside the exploration of TRPM8 modulators, where structurally similar compounds were patented for their ability to interact with cold-sensing ion channels. This intersection of organic synthesis and neuropharmacology underscored the compound’s potential beyond traditional intermediates, positioning it as a candidate for targeted drug design.

Significance in Organic Chemistry Research

This compound occupies a unique niche in synthetic organic chemistry due to its bifunctional reactivity. The aniline group (–NH₂) enables participation in diazotization and electrophilic aromatic substitution reactions, while the 4-methylpiperidine carbonyl moiety offers a sterically hindered site for nucleophilic attacks or hydrogen bonding. This duality facilitates its use in constructing complex heterocycles, such as quinazolines and benzodiazepines, which are prevalent in bioactive molecules.

Recent studies have demonstrated its utility in multicomponent reactions (MCRs), where it acts as a carbonyl donor in tandem cyclization processes. For example, under acidic conditions, it reacts with tetronic acid and aldehydes to yield dihydropyridopyrimidine scaffolds—a reaction critical for generating libraries of kinase inhibitors. The compound’s electron-deficient aromatic ring further enhances its compatibility with transition metal catalysts, enabling cross-coupling reactions that diversify molecular architectures.

| Key Reactivity Features | Applications |

|---|---|

| Aniline-mediated electrophilic substitution | Synthesis of aryl amines and azo dyes |

| Piperidine carbonyl nucleophilic sites | Heterocycle formation (e.g., piperazines) |

| Steric hindrance at 4-methyl position | Selective functionalization |

Taxonomic Classification in Chemical Research

Taxonomically, this compound belongs to the class of aromatic amines and the subclass of N-acylpiperidines . Its IUPAC name, derived from systematic nomenclature, reflects its bipartite structure:

- Parent chain : Aniline (aminobenzene) with methyl substitution at position 2.

- Substituent : 4-Methylpiperidine-1-carbonyl group at position 4.

This classification aligns it with bioactive molecules like lidocaine derivatives and TRPM8 agonists, which share structural motifs critical for molecular recognition. Regulatory frameworks categorize it under Aniline family derivatives, a group historically scrutinized for carcinogenic potential but also valued for synthetic utility. Notably, its lack of free aromatic amino groups reduces methemoglobinemia risks compared to simpler anilines, enhancing its safety profile in laboratory settings.

Properties

IUPAC Name |

(4-amino-3-methylphenyl)-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-5-7-16(8-6-10)14(17)12-3-4-13(15)11(2)9-12/h3-4,9-10H,5-8,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYYRHIGHWVZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline typically involves the reaction of 4-methylpiperidine with 2-methyl-4-nitroaniline, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of piperidine, such as 2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline, exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can act against Mycobacterium tuberculosis, with modifications enhancing their potency and selectivity indices (SI) . The structural characteristics of this compound may contribute to its efficacy in targeting bacterial infections.

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential applications in oncology. Research into piperidine derivatives has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Agrochemical Applications

Insecticidal Properties

Piperidine-based compounds have been explored for their insecticidal activities. The compound may serve as an intermediate in synthesizing novel insecticides that target specific pests while minimizing environmental impact . The development of such compounds is crucial for sustainable agriculture.

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for enhancing material properties. Its functional groups allow for potential cross-linking reactions, which can improve the mechanical strength and thermal stability of polymers .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | Selectivity Index |

|---|---|---|

| This compound | 0.02 | >3200 |

| Piperidine Derivative A | 0.12 | >200 |

| Piperidine Derivative B | 0.48 | >150 |

Table 2: Synthesis Pathways for Piperidine Derivatives

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| One-pot sequential Suzuki–Miyaura coupling | 85 | Mild conditions, chemoselectivity |

| Reductive amination | 90 | Efficient for preparing piperidines |

| Heterogeneous catalysis | 75 | Green chemistry approach |

Case Studies

Case Study 1: Antimicrobial Screening

A recent study investigated the antimicrobial activity of various piperidine derivatives against Mycobacterium tuberculosis. The results indicated that compounds with a methyl group at the para position exhibited enhanced activity compared to their unsubstituted counterparts . This finding underscores the importance of structural modifications in optimizing drug efficacy.

Case Study 2: Insecticide Development

In another study, researchers synthesized a series of aniline derivatives, including those based on piperidine structures, to evaluate their insecticidal properties against agricultural pests. The results showed promising activity, leading to further development towards commercial insecticides .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their distinguishing features:

Physicochemical Properties

- Polarity and Solubility: The carbonyl group in this compound confers moderate polarity, likely enhancing solubility in aprotic solvents compared to non-polar analogs. In contrast, sulfonyl-containing analogs (e.g., 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline) exhibit higher polarity and solubility in polar solvents like DMSO . Piperazine-containing analogs (e.g., 2-Methyl-4-(4-methylpiperazin-1-yl)aniline) may display enhanced water solubility due to the basic nitrogen atoms in the piperazine ring .

- In contrast, diazepane analogs (e.g., 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline) offer a larger ring system, which may influence binding interactions in biological systems .

Biological Activity

2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, an aniline group, and a carbonyl functionality, which contribute to its reactivity and biological interactions. Its molecular formula is CHNO, with a molecular weight of approximately 232.33 g/mol.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, studies on related compounds indicate that benzoylpiperidine derivatives exhibit notable antiproliferative activity against breast and ovarian cancer cells with IC values ranging from 19.9 to 75.3 µM .

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in various biochemical pathways. For example, it has been suggested that similar compounds can inhibit monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism .

- Receptor Modulation : The piperidine moiety may facilitate binding to receptors involved in neurotransmission and pain pathways, suggesting potential applications in pain management.

Case Studies

- Antiproliferative Studies : A study demonstrated that derivatives of benzoylpiperidine significantly inhibited cell viability in ovarian cancer cells (OVCAR-3 and COV318), with IC values indicating effective concentrations for therapeutic action .

- Enzyme Interaction Studies : Molecular docking studies have shown that the compound can effectively bind to the active sites of target enzymes, enhancing our understanding of its pharmacological profile and guiding further modifications for increased potency .

Data Table

| Biological Activity | Target | IC Value |

|---|---|---|

| Antiproliferative | Ovarian Cancer Cells (OVCAR-3) | 31.5 µM |

| Antiproliferative | Breast Cancer Cells (MDA-MB-231) | 19.9 µM |

| Enzyme Inhibition | MAGL | Competitive Inhibition |

Q & A

Basic: What are the optimal synthetic routes for 2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of this compound likely involves multi-step reactions, including aromatic substitution and carbonyl coupling. A general approach could follow:

- Step 1: Prepare the aniline precursor via nucleophilic substitution or coupling reactions. For example, outlines a method using 3-nitrophenylboronic acid to synthesize nitro-substituted thiophenes via Suzuki-Miyaura coupling (yields 42–92%) .

- Step 2: Introduce the 4-methylpiperidine-1-carbonyl group via amide bond formation. Reagents like carbodiimides (e.g., DCC) or carbonyl diimidazole (CDI) are standard for such couplings.

- Optimization: Use Design of Experiments (DoE) frameworks, such as the Box-Behnken design (as in ), to systematically vary temperature, catalyst loading, and solvent polarity. High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR should confirm intermediate purity .

Basic: How can spectroscopic techniques be employed to confirm the structure and purity of this compound?

Methodological Answer:

- <sup>1</sup>H NMR: Identify aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–1.5 ppm for piperidine-CH3), and the amide NH (δ 8.0–9.0 ppm, broad). provides detailed <sup>1</sup>H NMR data for structurally similar anilines .

- MS (ESI): Look for the molecular ion peak [M+H]<sup>+</sup>. For example, reports m/z values for nitro-substituted analogs, which can guide interpretation .

- Purity: Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. emphasizes the importance of purity in pharmacological applications .

Advanced: What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

Discrepancies often arise from solvent effects or transition-state inaccuracies. A systematic approach includes:

- DFT Refinement: Re-optimize computational models (e.g., B3LYP/6-31G*) with explicit solvent molecules. used DFT to analyze Hirshfeld surfaces and intermolecular interactions in aniline derivatives .

- Kinetic Studies: Compare experimental rate constants (via UV-Vis or NMR kinetics) with computed activation energies. Adjust computational parameters (e.g., dispersion corrections) to align with observed data.

- Cross-Validation: Use multiple software packages (e.g., Gaussian, ORCA) to verify electronic properties like HOMO-LUMO gaps .

Advanced: How can X-ray crystallography and SHELX software determine the crystal structure and intermolecular interactions of this compound?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation in solvents like DCM/hexane. highlights crystallization protocols for 4-sulfonamide anilines .

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data. details SHELX workflows for structure solution (SHELXD) and refinement (SHELXL) .

- Analysis: Generate Hirshfeld surfaces to visualize π-π stacking or hydrogen bonds. applied this to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .

Advanced: How does the electron-withdrawing 4-methylpiperidine-1-carbonyl group influence the compound’s catalytic or photodegradation behavior?

Methodological Answer:

- Electrochemical Analysis: Perform cyclic voltammetry to assess redox potentials. Compare with unsubstituted anilines to isolate the carbonyl group’s effect.

- Photocatalytic Studies: Use MnFe2O4/Zn2SiO4 catalysts (as in ) under simulated solar radiation. Monitor degradation via GC-MS and quantify intermediates .

- Computational Modeling: Calculate charge distribution using Natural Bond Orbital (NBO) analysis to predict sites of electrophilic attack .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 3–10) at 40–60°C for 1–4 weeks. Use HPLC to quantify degradation products.

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td). reports boiling points (e.g., 206.9°C for trifluoromethoxy analogs), which guide thermal stability expectations .

Advanced: How can NMR crystallography bridge gaps between spectroscopic data and solid-state structure predictions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.